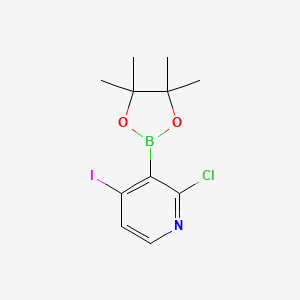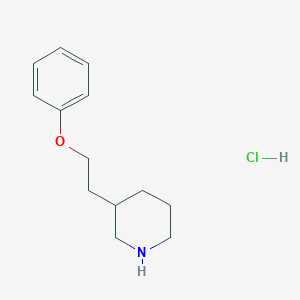![molecular formula C9H13Cl2N3 B1463459 [(4-méthyl-1H-benzimidazol-2-yl)méthyl]amine dihydrochlorure CAS No. 1269087-76-4](/img/structure/B1463459.png)
[(4-méthyl-1H-benzimidazol-2-yl)méthyl]amine dihydrochlorure
Vue d'ensemble
Description
The compound “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride”, typically consists of a fused benzene and imidazole ring . The InChI code for a similar compound, “(1-methyl-1H-benzimidazol-2-yl)methanamine”, is 1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3 .Chemical Reactions Analysis
Benzimidazole derivatives are known for their broad range of chemical and biological properties . They can undergo various chemical reactions, often serving as a key functional group in the synthesis of new drugs .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du benzimidazole ont été rapportés pour avoir une activité antimicrobienne puissante. Par exemple, certains dérivés du benzimidazole ont montré une excellente bioactivité contre de nombreux maux, y compris les organismes résistants comme les S. aureus résistants à la méthicilline et à la vancomycine.
Activité anticancéreuse
Les dérivés du benzimidazole ont également été trouvés pour avoir des propriétés anticancéreuses significatives. Ils ont été utilisés dans le développement d'agents chimiothérapeutiques pour diverses conditions cliniques .
Activité antivirale
Les dérivés du benzimidazole ont été rapportés pour avoir des propriétés antivirales. Ils ont été utilisés dans le traitement de diverses maladies virales .
Activité antiparasitaire
Les dérivés du benzimidazole ont été utilisés dans le traitement des maladies parasitaires. Ils ont été trouvés pour avoir une activité anthelminthique puissante .
Activité anti-inflammatoire
Les dérivés du benzimidazole ont été trouvés pour avoir des propriétés anti-inflammatoires. Ils ont été utilisés dans le traitement de diverses affections inflammatoires .
Utilisation dans les composés de coordination
Le composé [(4-méthyl-1H-benzimidazol-2-yl)méthyl]amine dihydrochlorure a été utilisé dans la conception de composés de coordination. Il s'agit d'un ligand tridentate avec deux groupes benzimidazole attachés à un atome d'azote. Ce ligand est souvent utilisé pour préparer des complexes métalliques dans l'utilisation de la modélisation des sites actifs des métalloenzymes pertinentes .
Activité antihypertensive
Les dérivés du benzimidazole ont été trouvés pour avoir des propriétés antihypertensives. Ils ont été utilisés dans le traitement de l'hypertension artérielle .
Activité analgésique
Les dérivés du benzimidazole ont été trouvés pour avoir des propriétés analgésiques. Ils ont été utilisés dans le traitement de la douleur .
Ce ne sont là que quelques-unes des nombreuses applications potentielles des dérivés du benzimidazole. Cependant, il est important de noter que bien que ces composés se soient montrés prometteurs dans ces domaines, des recherches supplémentaires sont nécessaires pour comprendre pleinement leur potentiel et leurs limites .
Mécanisme D'action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a multitude of pharmacological activities, suggesting a wide range of potential targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Benzimidazole derivatives have been reported to have a variety of effects, depending on the specific derivative and its targets .
Safety and Hazards
Orientations Futures
Benzimidazole derivatives, including “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride”, continue to be an area of interest in drug discovery due to their broad range of chemical and biological properties . Future research may focus on the development of new synthesis methods and the exploration of their potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. The benzimidazole nucleus is known to interact with a variety of enzymes and proteins, acting as a bioisostere of naturally occurring nucleotides . This interaction can lead to the inhibition or activation of these enzymes, depending on the specific biochemical context. For instance, benzimidazole derivatives have been shown to exhibit antiviral, antitumor, and antimicrobial activities .
Cellular Effects
The effects of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and affect various signaling pathways involved in cell growth and survival . These effects are mediated through the compound’s interaction with key cellular proteins and enzymes.
Molecular Mechanism
At the molecular level, (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The benzimidazole core can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, the compound’s interaction with DNA and RNA can further modulate gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within tissues can influence its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-3-2-4-7-9(6)12-8(5-10)11-7;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDICFACSEKJAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269087-76-4 | |
| Record name | 1269087-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)

![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)

![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)

![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)


![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)
![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid](/img/structure/B1463394.png)



